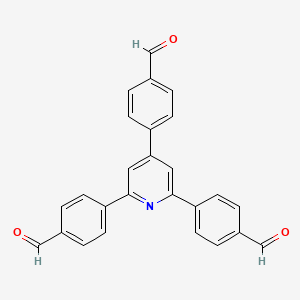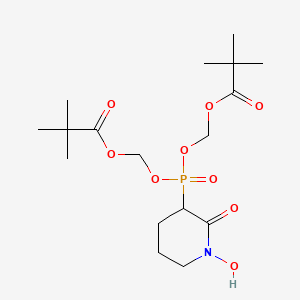
Pomhex
Vue d'ensemble
Description
POMHEX est un inhibiteur de l'enzyme énolase, perméable aux cellules et de forte puissance. Il est particulièrement efficace pour cibler les cellules cancéreuses présentant une délétion de l'enzyme glycolytique énolase 1 (ENO1), ce qui les rend dépendantes de l'énolase 2 (ENO2) pour la glycolyse. This compound a montré un potentiel significatif dans le traitement des gliomes à délétion d'ENO1, un type de tumeur cérébrale .
Méthodes De Préparation
POMHEX est synthétisé sous forme de dérivé de promédicament d'ester de pivaloyloxyméthyle de l'antibiotique phosphonate naturel SF2312. La préparation implique les étapes suivantes :
Synthèse de SF2312 : L'antibiotique phosphonate naturel SF2312 est synthétisé.
Formation de POMSF : SF2312 est converti en un dérivé de promédicament d'ester de pivaloyloxyméthyle, appelé POMSF, qui augmente sa puissance dans les systèmes cellulaires d'environ 50 fois.
Dérivation de this compound : POMSF est ensuite modifié pour former this compound, qui présente une plus grande stabilité et une préférence accrue pour ENO1 par rapport à ENO2.
Analyse Des Réactions Chimiques
POMHEX subit plusieurs types de réactions chimiques :
Hydrolyse : this compound est rapidement hydrolysé en sa forme active, HEX, dans les systèmes biologiques.
Inhibition de la glycolyse : This compound inhibe la glycolyse à l'étape de l'énolase, bloquant efficacement la conversion du 2-phosphoglycérate en phosphoénolpyruvate.
Cytotoxicité sélective : This compound induit sélectivement un stress énergétique, inhibe la prolifération et déclenche l'apoptose dans les cellules gliomateuses à délétion d'ENO1.
Applications de la recherche scientifique
This compound a plusieurs applications en recherche scientifique, notamment dans le domaine de la recherche sur le cancer :
Traitement du cancer : This compound est utilisé pour cibler les cellules gliomateuses à délétion d'ENO1, démontrant une activité antinéoplasique robuste contre les tumeurs orthotopiques intracrâniennes à délétion d'ENO1 chez la souris
Inhibition de la glycolyse : This compound sert d'inhibiteur puissant de la glycolyse, ce qui en fait un outil précieux pour étudier les voies métaboliques des cellules cancéreuses.
Létalité collatérale : This compound est utilisé dans le concept de létalité collatérale, où les délétions de passagers génomiques dans les cellules cancéreuses créent des vulnérabilités ciblables.
Mécanisme d'action
This compound exerce ses effets en inhibant l'enzyme énolase, ciblant spécifiquement ENO2 dans les cellules à délétion d'ENO1. Le mécanisme implique les étapes suivantes :
Liaison à l'énolase : This compound se lie au site actif de l'énolase, inhibant son activité et bloquant la glycolyse.
Induction d'un stress énergétique : En inhibant la glycolyse, this compound induit un stress énergétique dans les cellules à délétion d'ENO1, ce qui conduit à la mort cellulaire.
Cytotoxicité sélective : This compound tue sélectivement les cellules gliomateuses à délétion d'ENO1 tout en épargnant les cellules non délétées.
Applications De Recherche Scientifique
POMHEX has several scientific research applications, particularly in the field of cancer research:
Cancer Treatment: This compound is used to target ENO1-deleted glioma cells, demonstrating robust antineoplastic activity against intracranial orthotopic ENO1-deleted tumors in mice
Glycolysis Inhibition: This compound serves as a potent glycolysis inhibitor, making it a valuable tool in studying the metabolic pathways of cancer cells.
Collateral Lethality: This compound is utilized in the concept of collateral lethality, where genomic passenger deletions in cancer cells create targetable vulnerabilities.
Mécanisme D'action
POMHEX exerts its effects by inhibiting the enzyme enolase, specifically targeting ENO2 in ENO1-deleted cells. The mechanism involves the following steps:
Binding to Enolase: This compound binds to the active site of enolase, inhibiting its activity and blocking glycolysis.
Induction of Energy Stress: By inhibiting glycolysis, this compound induces energy stress in ENO1-deleted cells, leading to cell death.
Selective Cytotoxicity: This compound selectively kills ENO1-deleted glioma cells while sparing non-deleted cells.
Comparaison Avec Des Composés Similaires
POMHEX est comparé à d'autres inhibiteurs de l'énolase, soulignant son caractère unique :
Phosphonoacétohydroxymate (PhAH) : PhAH est un inhibiteur de l'énolase plus ancien présentant de mauvaises propriétés pharmacologiques et une faible perméabilité cellulaire.
This compound se distingue par sa plus grande stabilité, sa puissance accrue et son activité sélective contre les cellules gliomateuses à délétion d'ENO1 .
Propriétés
IUPAC Name |
[2,2-dimethylpropanoyloxymethoxy-(1-hydroxy-2-oxopiperidin-3-yl)phosphoryl]oxymethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30NO9P/c1-16(2,3)14(20)24-10-26-28(23,12-8-7-9-18(22)13(12)19)27-11-25-15(21)17(4,5)6/h12,22H,7-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFIFFUSHZDTKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(C1CCCN(C1=O)O)OCOC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30NO9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B8146560.png)

![(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B8146583.png)
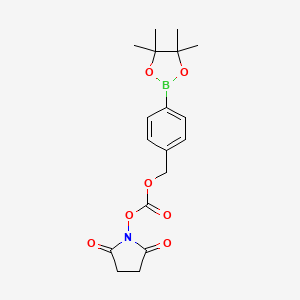
![[Chloro(morpholin-4-yl)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B8146611.png)
![2-[[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione](/img/structure/B8146618.png)
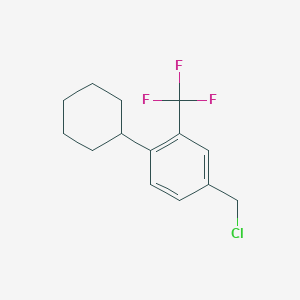
![N-(2-chloro-6-methylphenyl)-2-[4-(4-methylpiperazin-1-yl)anilino]-4-[2-(prop-2-enoylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B8146624.png)
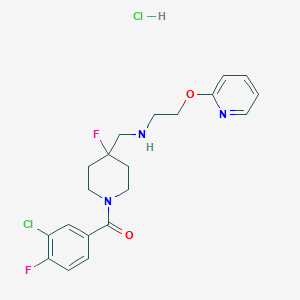
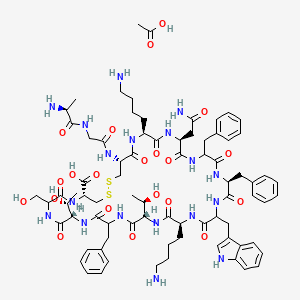
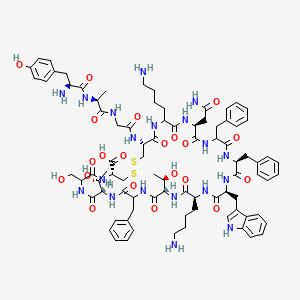

![tert-Butyl (benzo[d]thiazol-6-ylmethyl)carbamate](/img/structure/B8146653.png)
